molecular formula C4H3Cl2NO B071855 2,2-Dichlorocyclopropyl isocyanate CAS No. 176041-73-9

2,2-Dichlorocyclopropyl isocyanate

Cat. No. B071855
M. Wt: 151.98 g/mol
InChI Key: NPEUVAMEAPSJEM-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclopropyl isocyanate is a chemical compound with the molecular formula C4H3Cl2NO. It is used in various manufacturing materials like plastics, paints, polyurethane foams, rubbers, adhesives, and varnishes .


Synthesis Analysis

The synthesis of isocyanates involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols and trimethysilyl ethers .


Molecular Structure Analysis

The molecular structure of 2,2-Dichlorocyclopropyl isocyanate can be analyzed using various analytical techniques such as colorimetry, amperometry, capillary zone electrophoresis, high-performance liquid chromatography and fluorescence . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key . The majority of diisocyanate reactions are nucleophilic additions to the NCO group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dichlorocyclopropyl isocyanate include a molecular weight of 151.98 g/mol. Other properties such as density, hydrophobicity, physical state, and vapor pressure are relevant to exposure in the workplace and in the general environment .

Scientific Research Applications

  • Thermal Rearrangement of Cyclopropyl Imines : Research by Kagabu, Ando, and Ando (1994) explores the thermal isomerization of 2,2-dichlorocyclopropyl imines, leading to the production of pyridine derivatives, with a proposed ionic mechanism for this thermal rearrangement (Kagabu, Ando, & Ando, 1994).

  • Ring Opening Reactions : A study by Parham, Kajigaeshi, and Groen (1972) investigates the ring opening reactions of 2,2-dichlorocyclopropyl phenyl sulfides, leading to the production of various organic compounds including enynes and butadienes (Parham, Kajigaeshi, & Groen, 1972).

  • Health Concerns : The paper by Bello et al. (2006) discusses concerns about skin exposure to isocyanates like 2,2-Dichlorocyclopropyl isocyanate, emphasizing their role in occupational asthma and the need for better understanding and prevention strategies (Bello et al., 2006).

  • Cycloadditions with Heterocumulenes : Goldberg et al. (2012) report on the use of isocyanates in cycloadditions with donor-acceptor cyclopropanes for synthesizing five-membered heterocycles, highlighting the role of Lewis acid in these reactions (Goldberg et al., 2012).

  • Vibrational Spectra Analysis : Badawi, Förner, and Oloriegbe (2002) conducted a study on the vibrational infrared and Raman spectra of dichloroacetyl isocyanate, providing insight into the molecular structure and behavior (Badawi, Förner, & Oloriegbe, 2002).

  • Synthesis of Nucleosides : Izawa et al. (1992) explored the synthesis of cyclopropyl nucleosides using isocyanate, which did not show antiviral activity against certain viruses in cell culture (Izawa et al., 1992).

  • Imino-Nazarov Reaction Approach : Bonderoff et al. (2013) discuss the dichlorocyclopropanation of amino dienes to form 1-alkenyl-1-amino-2,2-dichlorocyclopropanes, which undergo cyclization to produce amines (Bonderoff et al., 2013).

  • Electronic Effects Study : Kusuyama and Ikeda (1973) determined the substituent constants for 2,2-dichlorocyclopropyl, providing insights into its electronic effects and behavior in chemical reactions (Kusuyama & Ikeda, 1973).

Safety And Hazards

Isocyanate compounds are harmful to the workers’ health as they can be affected by short and long-term health problems . Workers who are constantly exposed to these harmful chemicals can suffer from respiratory tract disorders affecting the mouth, nose, lungs, and throat .

properties

IUPAC Name

1,1-dichloro-2-isocyanatocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO/c5-4(6)1-3(4)7-2-8/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEUVAMEAPSJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichlorocyclopropyl isocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichlorocyclopropyl isocyanate
Reactant of Route 2
2,2-Dichlorocyclopropyl isocyanate
Reactant of Route 3
2,2-Dichlorocyclopropyl isocyanate
Reactant of Route 4
Reactant of Route 4
2,2-Dichlorocyclopropyl isocyanate
Reactant of Route 5
Reactant of Route 5
2,2-Dichlorocyclopropyl isocyanate
Reactant of Route 6
Reactant of Route 6
2,2-Dichlorocyclopropyl isocyanate

Citations

For This Compound
2
Citations
YV Tomilov, EV Shulishov, IP Klimenko… - Russian chemical …, 1996 - Springer
2,2-Dimethyl- and 2,2-dichlorocyclopropyl-N-nitrosoureas were synthesized for the first time. Under the action of MeONa/MeOH at −10C, these compounds generate the corresponding 2…
Number of citations: 2 link.springer.com
IP Klimenko, YV Tomilov, OM Nefedov - Russian chemical bulletin, 2004 - Springer
Formation and reactions of substituted diazocyclopropanes and cyclopropyldiazonium ions Page 1 Russian Chemical Bulletin, International Edition, Vol. 53, No. 1, pp. 236—241, …
Number of citations: 1 link.springer.com

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